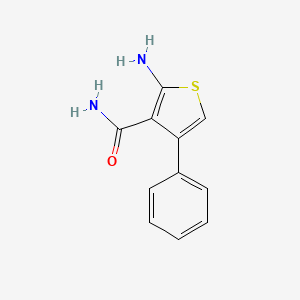

2-Amino-4-phenylthiophene-3-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFVTAJLRZWIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150302-19-5 | |

| Record name | 2-amino-4-phenylthiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies

Advanced synthetic methods provide powerful tools for the construction of complex molecules like 2-Amino-4-phenylthiophene-3-carboxamide from simpler precursors. These strategies are often characterized by high efficiency, atom economy, and the ability to generate structural complexity in a limited number of steps.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. nih.gov The most prominent MCR for the synthesis of 2-aminothiophenes is the Gewald reaction. researchgate.netsemanticscholar.orgyoutube.com This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or related active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. semanticscholar.org

For the synthesis of this compound and its derivatives, the Gewald reaction provides a direct and convergent pathway. The reaction proceeds through an initial Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (cyanoacetamide), followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. semanticscholar.org Various bases, such as morpholine (B109124), triethylamine (B128534), or even solid catalysts like CaO, can be employed to facilitate the reaction. researchgate.netmdpi.com Modifications, including the use of microwave irradiation, have been shown to improve reaction times and yields. semanticscholar.org

A typical Gewald synthesis for a closely related compound, 2-amino-4-phenylthiophene-3-carbonitrile, involves reacting acetophenone (B1666503), malononitrile, and sulfur. mdpi.com To obtain the target carboxamide, cyanoacetamide is used in place of malononitrile. researchgate.net The reaction is lauded for its operational simplicity and the ready availability of the starting materials. youtube.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Acetophenone | Cyanoacetamide | Sulfur | Morpholine | Ethanol (B145695) | Reflux | This compound | Good | researchgate.net |

| Acetophenone | Malononitrile | Sulfur | Sodium Bicarbonate | Tetrahydrofuran | 35 °C, 1 hr | 2-Amino-4-phenylthiophene-3-carbonitrile | Not specified | mdpi.com |

| Ketones | Cyanoacetamide | Sulfur | Triethylamine (TEA) | Ethanol/DMF/Dioxane | Room Temp | Substituted 2-Aminothiophene-3-carboxamides | Not specified | researchgate.net |

| Ketones | Active Nitriles | Sulfur | L-proline | Not specified | Not specified | Substituted 2-Aminothiophenes | Not specified | researchgate.net |

Biological Activity Profiles and Mechanistic Elucidation

Antimicrobial Efficacy Studies

Activity against Drug-Resistant Microbial Strains

Derivatives of the 2-amino-thiophene-3-carboxamide scaffold have demonstrated notable activity against significant microbial threats, including drug-resistant bacteria. Research into this area has identified these compounds as promising inhibitors of essential bacterial enzymes that are absent in humans, presenting a clinically validated strategy for developing new antimicrobial agents.

One key area of investigation has been against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of 2-amino-5-phenylthiophene-3-carboxamide derivatives, close structural analogs of the core compound, were developed and evaluated as inhibitors of the Mtb DNA gyrase B (GyrB) domain. nih.gov DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.gov Through a combination of molecular docking and chemical synthesis, researchers optimized a previously identified lead compound. This effort led to the development of an improved inhibitor with an IC₅₀ value of 0.86 µM against Mtb DNA gyrase supercoiling. nih.gov The affinity of these molecules for the GyrB domain was further confirmed through biophysical investigations using differential scanning fluorimetry. nih.gov

In the fight against Gram-negative bacteria, which are notoriously difficult to treat due to their protective outer membrane, other thiophene (B33073) derivatives have also shown promise. Studies on colistin-resistant Acinetobacter baumannii and Escherichia coli revealed that certain thiophene compounds exhibit potent antibacterial activity. nih.gov Time-kill curve assays demonstrated that these compounds had bactericidal effects, increased bacterial membrane permeabilization, and reduced the adherence of the resistant isolates to host cells. nih.gov While these specific derivatives were not 2-amino-4-phenylthiophene-3-carboxamides, their efficacy highlights the general potential of the thiophene scaffold in overcoming drug resistance. nih.gov

| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Amino-5-phenylthiophene-3-carboxamide derivative | M. tuberculosis DNA Gyrase Supercoiling | IC₅₀ | 0.86 ± 0.81 µM | nih.gov |

| 2-Amino-5-phenylthiophene-3-carboxamide derivative | M. smegmatis GyrB | IC₅₀ | 1.35 ± 0.58 µM | nih.gov |

Modulation of Specific Biological Pathways and Molecular Targets

Atypical Protein Kinase C (aPKC) Inhibition

The 2-amino-4-phenylthiophene backbone is a key structural element in a novel class of small molecule inhibitors targeting atypical Protein Kinase C (aPKC) isoforms. nih.gov These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, are implicated in diseases involving inflammation and increased vascular permeability. nih.govnih.gov

Structure-activity relationship (SAR) studies on a series of 2-amino-3-carboxy-4-phenylthiophenes have provided critical insights into the structural requirements for potent aPKC inhibition. nih.gov These studies expanded on an initial pharmacophore model derived from a chemical library screen. A key finding is the requirement for electron-donating moieties on the C-4 aryl (phenyl) group of the thiophene backbone to confer inhibitory activity. nih.govscispace.com This suggests that the electronic properties of the phenyl ring are critical for the molecule's interaction with the target enzyme. The optimization of these structural elements has led to the identification of highly efficacious inhibitors with EC₅₀ values in the low nanomolar range in cellular assays. nih.gov

The therapeutic potential of these aPKC inhibitors has been evaluated in models of bona fide aPKC-dependent signaling. nih.gov Atypical PKC isoforms are known to be required for the breakdown of the blood-retinal barrier induced by factors like TNF and VEGF, which leads to increased endothelial permeability. nih.gov Phenylthiophene-based inhibitors effectively block this permeability both in cell culture and in vivo. nih.gov Furthermore, their activity was assessed using NFκB-driven gene transcription as a marker for inflammatory responses. nih.gov The most effective inhibitors demonstrated low nanomolar efficacy in both the vascular permeability and inflammation assays, underscoring the potential for this class of compounds to be developed into therapeutics for diseases characterized by these pathological processes. nih.gov

| Assay Type | Activity Metric | Efficacy Range | Reference |

|---|---|---|---|

| NFκB Driven-Gene Transcription (Inflammation) | EC₅₀ | Low Nanomolar | nih.gov |

| VEGF/TNF-induced Vascular Endothelial Permeability | EC₅₀ | Low Nanomolar | nih.gov |

Antiviral Target Interactions (e.g., RNA-Dependent RNA Polymerase)

While direct studies on 2-Amino-4-phenylthiophene-3-carboxamide as an antiviral are limited, research on related thiophene structures provides evidence of their potential in this domain. A series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes have been evaluated as potential antiviral agents. nih.gov These compounds, which feature an arylsulfonyl group at the 3-position instead of a carboxamide, have shown activity against several viruses.

In cell culture assays, some of the 2-aminothiophene derivatives exhibited moderate and selective activity against HIV-1. nih.gov Specifically, 2-amino-3-(2-nitrophenylsulfonyl)thiophene was identified as a notable compound with an EC₅₀ of 3.8 µg/mL and a CC₅₀ greater than 100 µg/mL. nih.gov In broader antiviral screening, related 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes were found to be active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC₅₀ values ranging from 0.1 to 10 µg/mL. nih.gov However, many of these compounds also showed significant cytotoxicity, resulting in low selectivity indices. nih.gov These findings suggest that while the thiophene scaffold has potential for antiviral applications, further optimization is needed to improve selectivity and reduce toxicity.

| Compound Class | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | EC₅₀ | 3.8 µg/mL | nih.gov |

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Human Cytomegalovirus (CMV) | IC₅₀ | 0.1 - 10 µg/mL | nih.gov |

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Varicella Zoster Virus (VZV) | IC₅₀ | 0.1 - 10 µg/mL | nih.gov |

Programmed Death-Ligand 1 (PD-L1) Antagonism Studies

The 2-amino-4-phenylthiophene scaffold serves as a foundational structure for the development of a novel class of Programmed Death-Ligand 1 (PD-L1) antagonists. nih.gov PD-L1 is a crucial immune checkpoint protein, and its inhibition is a leading strategy in cancer immunotherapy. Small molecule inhibitors of the PD-1/PD-L1 interaction are of significant interest.

Researchers have designed, synthesized, and evaluated compounds based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety, which is derived from 2-amino-4-phenylthiophene precursors. nih.govacs.org Computational docking studies revealed that these novel ligands have binding modes similar to those of small molecule PD-L1 inhibitors developed by Bristol-Myers Squibb. nih.gov The biological activity of these compounds was confirmed through biophysical studies and in various in vitro assays, including a cell-based PD-1/PD-L1 immune checkpoint blockade assay. acs.org The results confirmed that this new scaffold demonstrates binding properties comparable to known and potent PD-L1 antagonists, establishing its potential for the development of new cancer immunotherapeutics. acs.org

Neurobiological Activity Research

The aggregation of tau protein into neurofibrillary tangles is a hallmark of several neurodegenerative diseases, collectively known as tauopathies. Researchers have been investigating small molecules that can inhibit this pathological process. One such molecule that has garnered attention is this compound.

Inhibition of Tau Fibril Formation

Research into the biological activity of this compound has demonstrated its potential as an inhibitor of tau fibril formation. This compound is a derivative of Phenylthiazolyl-hydrazide (PTH), a class of molecules identified for their ability to interfere with the tau aggregation process researchgate.netnih.gov.

Initial screening and subsequent synthesis of this compound revealed its efficacy in both preventing the formation of new tau aggregates and disassembling pre-existing ones. researchgate.netnih.gov The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 7.7 µM for de novo tau aggregation. Furthermore, its ability to break down already formed aggregates, measured by its disassembly concentration (DC50), was found to be 10.8 µM. researchgate.netnih.gov

Studies on the broader class of Phenylthiazolyl-hydrazides (PTHs), to which this compound belongs, have provided insights into the potential mechanism of action. Molecular modeling and experimental data suggest that these compounds interact with the tau protein, particularly with the motifs responsible for its aggregation, such as 306VQIVYK311. nih.govresearchgate.net

The mechanism by which this compound and related PTHs inhibit tau aggregation is believed to be through the disruption of non-covalent interactions that are crucial for the formation of tau fibrils. Molecular dynamics studies on PTHs indicate that they interfere with the van der Waals forces and hydrogen bonds between individual tau monomers, thereby preventing their assembly into larger aggregates. nih.govresearchgate.net

A key factor in the stabilizing interaction between PTH compounds and the tau protein appears to be hydrophobic interactions. nih.gov Saturation transfer difference NMR analysis has shown strong interactions between the aromatic regions of PTH inhibitors and the tau protein, further supporting the proposed binding mechanism. researchgate.netnih.gov By binding to the tau protein, these inhibitors are thought to induce a conformation that is less prone to aggregation, effectively halting the pathological cascade.

The core structure of the Phenylthiazolyl-hydrazides has been identified as being critical for their inhibitory activity. researchgate.netnih.gov This has led to the synthesis and evaluation of numerous derivatives to explore the structure-activity relationship and optimize the potency of these compounds as tau aggregation inhibitors. researchgate.netjlu.edu.cn

| Compound | Target | Activity | Value (µM) |

| This compound | Tau Aggregation | IC50 | 7.7 |

| This compound | Preformed Tau Fibrils | DC50 | 10.8 |

Structure Activity Relationship Sar Investigations

Identification of Key Pharmacophoric Features

A pharmacophore model for this class of compounds highlights several structural elements as crucial for activity. For instance, in the context of atypical protein kinase C (aPKC) inhibition, the 2-amino-3-carboxy-4-phenylthiophene backbone itself is the core structural element conferring inhibitory activity. nih.govnih.gov

The key features identified are:

The 2-Amino Group: The primary amino group at the C-2 position of the thiophene (B33073) ring is considered an optimal substituent for potent inhibitory activity. nih.gov

The Thiophene Ring: This heterocyclic ring serves as the central scaffold, correctly positioning the other functional groups for interaction with the biological target.

The C-3 Carboxamide/Carboxylate Group: The substituent at the C-3 position, whether a carboxamide, ester, or carboxylic acid, plays a significant role in modulating activity. While esters have shown significant inhibitory activity, modifications to an amide can have a detrimental effect, possibly due to a different spatial orientation. nih.gov A nitrile group at this position, however, has demonstrated significant inhibitory potential. nih.gov

The C-4 Phenyl Ring: The presence of an aryl group at the C-4 position is a key structural requirement. nih.govnih.gov The electronic properties of this ring are critical, with a general requirement for electron-donating groups to enhance inhibitory activity. nih.govnih.gov

Impact of Substituent Variation on Biological Potency and Selectivity

Modifications to the core structure of 2-amino-4-phenylthiophene-3-carboxamide have profound effects on biological activity.

Substitutions at the C-2 Position: The amino group at the C-2 position is a strong determinant of activity. Studies comparing various amide substituents at this position found that the parent -NH2 group was generally optimal for modulating the antibiofilm activity of related tetrahydrobenzothiophene structures. nih.gov

Substitutions at the C-3 Position: The nature of the substituent at the C-3 position is critical.

Ester vs. Amide: In studies on aPKC inhibitors, converting the C-3 ester group to various amides with differing size and lipophilicity led to a significant decrease in activity. nih.gov This suggests that the orientation and electronic nature of the ester are more favorable for binding. nih.gov

Nitrile and Carboxylic Acid: Interestingly, a C-3 nitrile derivative showed significant inhibitory activity (87% inhibition in one assay), whereas the corresponding carboxylic acid analog exhibited only moderate activity (65% inhibition). nih.gov

Antileishmanial Activity: In the context of antileishmanial agents, replacing a C-3 carbonitrile with a carboxamide or carboxylate was generally unfavorable for activity in most cases. mdpi.com

Substitutions on the C-4 Phenyl Ring: The electronic nature of substituents on the C-4 phenyl ring is a major driver of potency for aPKC inhibition.

Electron-Donating Groups (EDGs): The presence of EDGs on the C-4 aryl moiety is a key requirement for high inhibitory activity. nih.govnih.gov This effect was consistent across both ethyl ester and benzyl (B1604629) ester series of analogs. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs on the C-4 phenyl ring generally leads to a significant decrease in inhibitory activity. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of this compound analogs against aPKC.

| Compound Modification | Substituent | Biological Activity Outcome |

| C-3 Position | Ethyl Ester | Significant inhibitory activity (100%) nih.gov |

| 2-Propyl Ester | Significant inhibitory activity (100%) nih.gov | |

| Amides (various) | Significantly lower activity nih.gov | |

| Nitrile | Significant inhibitory activity (87%) nih.gov | |

| Carboxylic Acid | Moderate activity (65%) nih.gov | |

| C-4 Phenyl Ring | Electron-Donating Groups | Optimized kinase inhibition nih.gov |

| Electron-Withdrawing Groups | Significantly decreased inhibitory activity nih.gov |

Development of SAR Models for Specific Biological Activities

To better understand and predict the biological activity of this class of compounds, quantitative structure-activity relationship (QSAR) models have been developed for related structures. For example, a QSAR model was created for a series of molecules with inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro). mdpi.com The resulting equation demonstrated good statistical values and predictive power. mdpi.com

Such models can distill complex SAR data into a mathematical equation. The analysis revealed that for PLpro inhibition, the presence of an aromatic ring and a basic nitrogen atom are crucial for achieving good antiviral activity. mdpi.com The model incorporated various physicochemical and structural descriptors, such as the number of fluorine, chlorine, and oxygen atoms, lipophilicity (ALogP), and topological polar surface area (TopoPSA), to quantify their influence on the inhibitory concentration (pIC50). mdpi.com This approach allows for the virtual screening and rational design of new, more potent derivatives based on the identified favorable and unfavorable structural features.

Stereochemical Considerations in Activity

Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in the biological activity of chiral compounds. mdpi.comnih.gov While the parent compound this compound is achiral, the introduction of chiral centers into its derivatives would make stereochemical considerations essential.

Research on other chiral molecules has shown that different enantiomers or diastereomers can exhibit vastly different biological activities. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. mdpi.com For example, in a study on nature-inspired 3-Br-acivicin derivatives, only isomers with a specific stereochemistry—(5S, αS)—displayed significant antiplasmodial activity. mdpi.comnih.gov This stereoselectivity was attributed to differences in uptake by the target organism, which may be mediated by a specific amino acid transport system, as well as differences in how the isomers bind to the target enzyme. mdpi.comnih.gov

Therefore, if derivatives of this compound were synthesized containing one or more chiral centers, it would be critical to separate and evaluate the individual stereoisomers. This would clarify whether the desired biological effect is associated with a specific 3D conformation, a crucial step in the development of a safe and effective therapeutic agent. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. nih.govnih.gov DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), allow for the optimization of molecular geometry and the calculation of various electronic parameters. nih.gov

Analysis of the electronic structure of 2-aminothiophene derivatives reveals the distribution of electrons and helps in understanding the molecule's behavior. The aromatic thiophene (B33073) core, coupled with an electron-donating amino group and a phenyl ring, creates a delocalized π-electron system. This delocalization influences the compound's stability and chemical properties. The carboxamide group acts as a hydrogen bond donor and acceptor, further influencing the electronic environment.

The reactivity and stability of "2-Amino-4-phenylthiophene-3-carboxamide" can be predicted using parameters derived from quantum chemical calculations. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov For similar thiophene-2-carboxamide derivatives, DFT studies have shown that the introduction of different substituents can modulate this energy gap, thereby tuning the molecule's reactivity. nih.gov For instance, amino-substituted thiophenes have been observed to have a close HOMO-LUMO energy gap. nih.gov

Table 1: Calculated Electronic Properties of a Related Thiophene Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -4.994 |

| LUMO Energy | -1.142 |

| HOMO-LUMO Gap (ΔE) | 3.852 |

| Ionization Potential | 4.994 |

| Electron Affinity | 1.142 |

Data derived from a study on a related ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO to explain chemical reactivity. libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons, indicating nucleophilic sites, while the LUMO is the most likely to accept electrons, indicating electrophilic sites. libretexts.orgyoutube.com For 2-aminothiophene derivatives, the HOMO is typically localized on the thiophene ring and the amino group, suggesting these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the carboxamide and phenyl groups.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. For instance, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, has been studied using DFT to understand the stepwise process of condensation and cyclization. nih.govnih.gov These studies can determine the transition state energies and reaction pathways, providing a deeper understanding of how "this compound" can be synthesized. nih.gov The calculations can help to explain the regioselectivity and stereoselectivity of reactions involving the 2-aminothiophene scaffold. nih.govacs.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for predicting how a molecule like "this compound" might interact with biological macromolecules, such as proteins or enzymes.

Molecular docking simulations are used to predict the preferred binding mode and affinity of a ligand to a target protein. researchgate.net For derivatives of 2-aminothiophene, docking studies have been performed to explore their potential as inhibitors of various enzymes. nih.govvulcanchem.com For example, a related compound, 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide, has been predicted through docking simulations to have a strong binding affinity for cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory activity. vulcanchem.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. vulcanchem.com In the case of "this compound," the amino and carboxamide groups are likely to form hydrogen bonds, while the phenyl and thiophene rings can engage in hydrophobic and π-stacking interactions.

Table 2: Predicted Ligand-Target Interactions for a Related 2-Aminothiophene Derivative with Cyclooxygenase-2 (COX-2)

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bonds | Gln192, Leu352, Ser530 |

| Hydrophobic Interactions | Val349, Leu352, Ser353, Tyr355, Leu531 |

Data is illustrative based on studies of similar compounds. vulcanchem.com

Analysis of Binding Affinities and Modes

Molecular docking studies have been pivotal in understanding the binding affinities and interaction modes of this compound derivatives with various biological targets. These computational simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and the specific molecular interactions that stabilize the complex.

One area of investigation has been the evaluation of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives as potential inhibitors of GlcN-6-P synthase. Molecular docking analyses of these compounds have revealed favorable binding energies and interaction patterns within the active site of the enzyme. Key interactions often involve hydrogen bonding with amino acid residues and hydrophobic interactions that contribute to the stability of the ligand-protein complex. The binding energy, docking energy, and inhibition constant are critical parameters derived from these studies, indicating the potential inhibitory activity of the compounds. For instance, certain derivatives have exhibited lower binding energies compared to standard drugs like fluconazole, suggesting a higher binding affinity for the target enzyme. mdpi.com

The following table summarizes the molecular docking results for representative ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives against GlcN-6-P synthase. mdpi.com

| Compound | Binding Energy (kcal/mol) | Docking Energy (kcal/mol) | Inhibition Constant (µM) | Intermolecular Energy (kcal/mol) |

| Derivative 1 | -7.2 | -8.5 | 5.8 | -9.1 |

| Derivative 2 | -7.8 | -9.2 | 2.1 | -10.2 |

| Fluconazole (Standard) | -6.5 | -7.8 | 15.2 | -8.5 |

Note: The data presented are illustrative and based on findings for structurally related compounds.

In another study focusing on 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives as PD-L1 antagonists, computational docking was employed to understand their binding mode. The analysis revealed that these compounds could mimic the binding of known inhibitors, fitting into the same binding pocket and forming crucial interactions with key residues of the PD-L1 dimer. nih.gov This highlights the utility of the 2-amino-4-phenylthiophene scaffold in designing molecules that can effectively interact with specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the structural features of a molecule influence its biological activity. These models establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of new compounds and guiding the design of more potent analogs.

For a series of substituted thiophene carboxamide derivatives, a 2D-QSAR study was conducted to identify the key structural requirements for their anti-tubercular activity. jetir.org While this study did not focus specifically on this compound, the findings provide valuable insights into the broader class of thiophene carboxamides. The developed QSAR model highlighted the importance of topological, electronic, and spatial parameters in determining the biological activity. jetir.org

The statistical quality of the QSAR model is crucial for its predictive power. Key statistical parameters include the squared correlation coefficient (r²), which indicates the goodness of fit of the model, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. An external validation using a test set of compounds, represented by the predictive r² (pred_r²), further confirms the robustness of the model.

A representative 2D-QSAR equation for a series of thiophene carboxamide derivatives might look like:

pIC₅₀ = 0.5 * (SsNH2E-index) - 0.2 * (SdOE-index) + 0.8 * (T_T_N_6) + 1.5

This equation is a hypothetical representation to illustrate the concept.

The descriptors in such an equation represent various molecular properties:

SsNH2E-index: Relates to the electronic properties and accessibility of a primary amine group.

SdOE-index: Pertains to the electronic characteristics of an ether oxygen.

T_T_N_6: A topological descriptor indicating the presence of a nitrogen atom at a specific topological distance.

The positive and negative coefficients in the QSAR equation indicate whether a particular descriptor contributes favorably or unfavorably to the biological activity. Such models are instrumental in the rational design of new derivatives with enhanced potency.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME studies are crucial in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures. These computational models predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

For various thiophene carboxamide derivatives, in silico ADME predictions have been performed to evaluate their drug-likeness based on criteria such as Lipinski's Rule of Five. researchgate.net These rules provide a general guideline for the oral bioavailability of a compound based on its physicochemical properties. The parameters typically considered are:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

The following table presents a hypothetical in silico ADME profile for this compound, based on general predictions for similar chemical structures.

| Property | Predicted Value | Compliance with Rule of Five |

| Molecular Weight | ~246 g/mol | Yes |

| LogP | ~2.5 | Yes |

| Hydrogen Bond Donors | 2 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

| Oral Bioavailability | Good | - |

| Blood-Brain Barrier Penetration | Moderate | - |

Note: These values are estimations and have not been experimentally verified for this specific compound.

Studies on related 2-aminothiazol-4(5H)-one derivatives have shown that most compounds in the series exhibit favorable ADME parameters, with the majority adhering to Lipinski's rule. nih.gov Such in silico analyses are valuable for prioritizing compounds for further experimental evaluation.

Future Research Directions and Conceptual Advancements

Exploration of Novel Synthetic Methodologies for Diversification

The diversification of the 2-amino-4-phenylthiophene-3-carboxamide core is paramount for expanding the scope of structure-activity relationship (SAR) studies and identifying new lead compounds. While the Gewald reaction remains a cornerstone for the synthesis of 2-aminothiophenes, future efforts will focus on modifying and moving beyond this classical method to enhance efficiency, substrate scope, and molecular complexity. sciforum.netresearchgate.netresearchgate.net

Key future directions in synthesis include:

Advanced Gewald Reaction Modifications : Research will continue to refine the Gewald reaction by exploring novel catalysts, solvent systems, and energy sources, such as microwave irradiation, to shorten reaction times and improve yields. researchgate.netresearchgate.net The use of milder bases like sodium bicarbonate is an example of modifications aimed at broadening the compatibility with sensitive functional groups. sciforum.net

Post-Gewald Functionalization : A significant area of exploration involves the chemical manipulation of the foundational 2-aminothiophene scaffold. For instance, the amino and carboxamide groups, along with the thiophene (B33073) ring itself, serve as handles for further reactions. The conversion of the nitrile in precursor compounds like 2-amino-4-phenylthiophene-3-carbonitrile into other heterocyclic systems, such as tetrazoles, opens up new avenues for pharmacological activity. sciforum.net

Combinatorial and Flow Chemistry : The application of high-throughput techniques like combinatorial chemistry and automated flow synthesis will enable the rapid generation of large, diverse libraries of this compound analogs. This approach will accelerate the discovery of initial hits against a wide range of biological targets.

Bioisosteric Replacement : Systematic replacement of the thiophene core or its substituents with bioisosteres (e.g., selenophenes) is a promising strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com This can lead to derivatives with improved potency, selectivity, or metabolic stability.

A summary of synthetic strategies for related thiophene derivatives is presented in Table 1.

| Synthetic Strategy | Key Reagents/Conditions | Outcome | Reference |

| Modified Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base (e.g., Morpholine (B109124), Sodium Bicarbonate) | Synthesis of 2-aminothiophene core | sciforum.netresearchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation of reactants | Accelerated reaction times, often higher yields | researchgate.netresearchgate.net |

| Cyclocondensation | 2-aminothiophene-3-carboxamides with reagents like thiourea (B124793) or nitriles | Formation of fused heterocyclic systems (e.g., thieno[2,3-d]pyrimidines) | researchgate.net |

| S/Se Bioisosterism | Replacement of elemental sulfur with selenium in Gewald-type reactions | Creation of 2-aminoselenophene analogs with potentially altered biological activity | mdpi.com |

Identification of Undiscovered Biological Targets and Pathways

Derivatives of 2-amino-4-phenylthiophene have demonstrated efficacy against a spectrum of diseases, including cancer, inflammation, and infectious diseases, indicating their ability to interact with multiple biological targets. researchgate.netmdpi.comnih.gov A major thrust of future research will be to move beyond known targets and uncover novel molecular pathways modulated by this class of compounds.

Promising avenues for target identification include:

Phenotypic Screening and Target Deconvolution : High-content phenotypic screening of diverse compound libraries against various cell lines or disease models can reveal unexpected biological activities. Subsequent target deconvolution, using techniques such as chemical proteomics (e.g., activity-based protein profiling), affinity chromatography-mass spectrometry, and genetic approaches (e.g., CRISPR/Cas9 screening), can identify the specific protein targets responsible for the observed phenotype.

Chemogenomic Profiling : This approach involves screening compound libraries against a large panel of targets (e.g., the human kinome) to build a comprehensive profile of their biological interactions. This can uncover "off-target" effects that may be therapeutically beneficial and reveal polypharmacological profiles where a single compound modulates multiple targets to achieve a synergistic therapeutic effect.

Exploration of New Therapeutic Areas : While research has focused on areas like cancer and inflammation, the structural versatility of the scaffold suggests potential in other areas. nih.govnih.gov Future studies could explore its utility against neurodegenerative diseases, metabolic disorders, and neglected tropical diseases, as suggested by recent findings in leishmaniasis. mdpi.com

Table 2 lists some of the known biological targets for derivatives of the 2-aminothiophene scaffold.

| Biological Target | Therapeutic Area | Observed Effect | Reference |

| Atypical Protein Kinase C (aPKC) | Inflammation, Vascular Permeability | Inhibition of NFκB signaling and endothelial permeability | nih.gov |

| VEGFR-2 / Tubulin | Cancer (Angiogenesis, Mitosis) | Dual inhibition of angiogenesis and tubulin polymerization | nih.gov |

| Adenosine A1 Receptor (A1AR) | Cardiovascular, Neurological | Allosteric enhancement | nih.gov |

| Programmed Death-Ligand 1 (PD-L1) | Cancer (Immunotherapy) | Antagonism of the PD-1/PD-L1 interaction | acs.orgnih.gov |

| Leishmania parasite targets | Infectious Disease | Antileishmanial activity | mdpi.com |

Rational Design of Advanced Pharmacological Probes

The development of highly potent and selective pharmacological probes is essential for dissecting complex biological pathways and validating novel drug targets. The this compound scaffold provides an excellent starting point for the rational design of such tools.

Future design strategies will incorporate:

Structure-Based Drug Design (SBDD) : As high-resolution crystal structures of targets in complex with thiophene-based ligands become available, SBDD will play a pivotal role. This approach allows for the precise design of modifications that enhance binding affinity and selectivity by optimizing interactions with specific amino acid residues in the target's binding site. nih.gov

Pharmacophore Modeling and Scaffold Hopping : Computational pharmacophore models derived from known active compounds can guide the design of new molecules with improved properties. nih.gov Scaffold hopping, a technique to replace the central thiophene core with other heterocyclic systems while retaining key binding interactions, could lead to compounds with novel intellectual property and improved ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Development of Covalent and Photoaffinity Probes : For target validation and identification, derivatives can be designed to act as irreversible covalent inhibitors or as photoaffinity labels. By incorporating a reactive group (e.g., an acrylamide) or a photoreactive moiety (e.g., a diazirine), these probes can form a permanent link with their target protein, facilitating its isolation and identification.

Imaging Agents : The functionalization of potent ligands with imaging tags, such as fluorophores for microscopy or radioisotopes (e.g., ¹⁸F) for Positron Emission Tomography (PET), will create powerful tools to visualize target distribution and engagement in living cells and organisms. acs.orgnih.gov This provides invaluable information on drug pharmacokinetics and target occupancy.

Interdisciplinary Research Integrating Chemical Synthesis, Biology, and Computational Approaches

The complexity of modern drug discovery necessitates a highly integrated, interdisciplinary approach. The future advancement of this compound-based therapeutics will depend on the seamless collaboration between chemists, biologists, and computational scientists.

This integrated research paradigm involves a cyclical process:

Computational Design : Computational chemists use molecular docking, quantum mechanics, and molecular dynamics simulations to analyze binding modes and predict the activity of virtual compounds, guiding the selection of the most promising candidates for synthesis. researchgate.netnih.gov

Chemical Synthesis : Synthetic chemists employ established and novel methodologies to efficiently synthesize the computationally prioritized target molecules and create focused libraries for biological evaluation. sciforum.netnih.gov

Biological Evaluation : Cell biologists and pharmacologists test the synthesized compounds in a battery of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and potential for therapeutic application. nih.govnih.gov

Data-Driven Refinement : The experimental results from biological testing are fed back into the computational models. This iterative loop of design, synthesis, and testing refines the SAR and leads to the rational design of next-generation compounds with superior properties. nih.gov

This synergistic approach accelerates the drug discovery pipeline by minimizing the synthesis of non-productive compounds and maximizing the potential for identifying clinical candidates. The successful application of such strategies in discovering potent inhibitors for targets like DPP-4 highlights the power of this integrated methodology. nih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Amino-4-phenylthiophene-3-carboxamide?

- Methodological Answer : The Gewald reaction is a standard approach, involving cyclocondensation of ketones or aldehydes with cyanoacetates and elemental sulfur. Key steps include:

-

Step 1 : Reaction of methyl cyanoacetate with ammonium acetate in acetic acid and toluene under reflux (18–48 h) to form intermediate enamines .

-

Step 2 : Introduction of sulfur via reaction with sulfur powder in ethanol and diethylamine at 50°C for 3 h .

-

Optimization : Adjusting solvent polarity (e.g., toluene vs. ethanol) and reaction time can improve yields. For reproducibility, document exact molar ratios and temperature gradients.

Reaction Step Reagents/Conditions Purpose Cyclocondensation Methyl cyanoacetate, NH₄OAc, AcOH, toluene Form enamine intermediate Sulfur insertion S₈, Et₂NH, EtOH, 50°C Thiophene ring formation Carboxamide formation Boc₂O, DMAP, pyridine, 55°C Protect amine group for later coupling

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and amine groups (broad singlet near δ 5.5 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~3350 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (218.27 g/mol) via ESI-MS or MALDI-TOF .

- Reproducibility Tip : Include Rf values (TLC) and melting points in experimental reports to cross-validate purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate respiratory exposure (Specific Target Organ Toxicity, STOT SE3) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods enhance the synthesis optimization of thiophene derivatives like this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Data-Driven Optimization : Use ICReDD’s approach to correlate computational predictions (e.g., solvent effects) with experimental yields, reducing trial-and-error iterations .

- Example : Simulate the effect of substituents (e.g., electron-withdrawing groups) on reaction activation energy to prioritize synthetic routes.

Q. How to address discrepancies in structure-activity relationship (SAR) data for this compound in kinase inhibition studies?

- Methodological Answer :

- Cross-Validation : Combine biochemical assays (e.g., IC₅₀ measurements) with molecular docking to validate binding modes .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like assay pH or buffer composition .

- Case Study : If conflicting data arise for phenyl ring substituents, conduct isothermal titration calorimetry (ITC) to resolve thermodynamic binding discrepancies.

Q. What strategies can resolve conflicting toxicity data in preclinical studies?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Use hepatic microsomal assays to predict metabolic stability and compare with in vivo LD₅₀ data .

- Dose-Response Modeling : Apply Hill equation analysis to distinguish between assay-specific artifacts and true toxicity thresholds.

- Toxicogenomics : Profile gene expression (e.g., CYP450 isoforms) to identify metabolic pathways contributing to observed discrepancies .

Q. How does molecular docking improve the understanding of biological activity in thiophene carboxamides?

- Methodological Answer :

- Target Selection : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR) using AutoDock Vina to predict binding affinities .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with backbone amides) to guide SAR-driven modifications .

- Validation : Compare docking scores with experimental IC₅₀ values to refine computational models iteratively.

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported solubility profiles of this compound?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests in DMSO, ethanol, and PBS using shake-flask method at 25°C .

- Purity Verification : Characterize batches via HPLC (>98% purity) to exclude impurities as confounding factors.

- Environmental Controls : Document humidity and temperature during experiments, as hygroscopicity may affect results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。